Fenticonazole

描述

Fenticonazole is an imidazole antifungal compound primarily used for the treatment of various fungal infections. It is effective against a broad spectrum of organisms, including dermatophytes, Malassezia furfur, and Candida albicans. This compound is commonly used in the form of its nitrate salt for topical applications, such as creams, sprays, and vaginal capsules .

准备方法

The synthesis of fenticonazole nitrate involves multiple steps, starting from thiophenol and para aminobenzoic acid. The process includes seven reaction steps to form this compound nitrate, with a high yield . For industrial production, this compound nitrate can be prepared by sieving the compound through a fine mesh, mixing it with wool grease and mixed fatty glycerides, and then forming it into suppositories .

化学反应分析

Fenticonazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Antifungal Applications

Fenticonazole demonstrates significant efficacy against various fungal infections, including:

- Candidiasis : this compound has been shown to be highly effective in treating vaginal candidiasis. In clinical trials, a single 600 mg dose of this compound ovules resulted in a 70% cure rate within three weeks, comparable to that of clotrimazole .

- Pityriasis Versicolor : A large study indicated that this compound cream led to a 100% mycological response in patients with pityriasis versicolor .

- Dermatophyte Infections : this compound is effective against dermatophytes, with studies showing high rates of mycological clearance in tinea infections .

Table 1: Efficacy of this compound in Fungal Infections

| Infection Type | Treatment Form | Cure Rate (%) | Study Reference |

|---|---|---|---|

| Vaginal Candidiasis | Ovules (600 mg) | 70 | |

| Pityriasis Versicolor | Cream (2%) | 100 | |

| Tinea Infections | Cream/Spray/Powder | 96.3 |

Antibacterial Applications

This compound also exhibits antibacterial properties, making it suitable for treating mixed infections:

- Bacterial Vaginosis : Research indicates that this compound significantly reduces Gardnerella vaginalis proliferation in mouse models of bacterial vaginosis .

- Mixed Infections : this compound has been shown to be effective against both fungal and bacterial pathogens, providing a potential one-stop treatment for mixed infections involving Candida, Trichomonas vaginalis, and various bacteria .

Table 2: Efficacy of this compound Against Bacterial Infections

| Infection Type | Outcome | Study Reference |

|---|---|---|

| Bacterial Vaginosis | Reduced GV counts | |

| Mixed Infections | High microbiological efficacy |

Antiparasitic Applications

This compound has demonstrated activity against protozoan infections:

- Trichomoniasis : The compound shows trichomonocidal activity at concentrations as low as 50 mg/L, effective within a few hours post-application .

Table 3: Efficacy of this compound Against Protozoan Infections

Case Study 1: Efficacy in Vaginal Candidiasis

In a randomized clinical trial comparing this compound ovules with clotrimazole tablets for treating symptomatic vaginal candidiasis, both treatments showed similar efficacy with significant symptom improvement. However, this compound had a slightly higher rate of total disease-free status at three weeks post-treatment .

Case Study 2: Treatment of Mixed Vaginitis

A pilot study involving patients with mixed vaginitis demonstrated that this compound administered as ovules provided a broad-spectrum efficacy against Candida, Trichomonas, and Gardnerella species with minimal side effects. The eradication rate was observed to be around 67% across all pathogens after treatment .

作用机制

Fenticonazole exerts its antifungal effects through multiple mechanisms:

Inhibition of Protease Acid Secretion: By Candida albicans, which prevents the fungus from degrading host tissues.

Alteration of Cytoplasmic Membrane: By inhibiting the fungal P450 isozyme, which is necessary for converting lanosterol to ergosterol, an essential component of the fungal cell membrane.

Blockade of Cytochrome Oxidases and Peroxidases: This disrupts the fungal cell’s metabolic processes.

相似化合物的比较

Fenticonazole is often compared with other imidazole antifungal agents such as clotrimazole, miconazole, and econazole. While all these compounds share a similar mechanism of action, this compound is unique in its broad spectrum of activity and its ability to inhibit protease acid secretion by Candida albicans . This makes it particularly effective in treating mixed infections involving both fungal and bacterial pathogens.

Similar Compounds

- Clotrimazole

- Miconazole

- Econazole

- Bifonazole

- Naftifine

- Cyclopyroxolamine

This compound stands out due to its rapid onset of action and high efficacy in clinical settings, making it a valuable option for treating various fungal infections.

生物活性

Fenticonazole is a broad-spectrum antifungal agent belonging to the imidazole class, primarily used for treating various fungal infections. Its biological activity extends beyond antifungal effects, demonstrating significant antibacterial and antiparasitic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and its impact on microbial flora.

This compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. Additionally, this compound has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antiparasitic effects against certain protozoa.

Clinical Studies

- Vaginal Candidiasis : A randomized clinical trial involving 153 patients suffering from symptomatic vaginal candidiasis demonstrated that a single dose of this compound (600 mg) resulted in a 92% mycological cure rate after 7 days. At the one-month follow-up, 83.6% of patients remained disease-free .

- Mixed Vaginitis : In another study assessing mixed vaginitis, this compound showed a cure rate of 97.5% for candidal vulvovaginitis and 85% for bacterial vaginitis. The drug was effective against pathogens including Candida albicans, Gardnerella vaginalis, and Trichomonas vaginalis with excellent tolerability .

- Cutaneous Fungal Infections : A double-blind trial comparing this compound cream with miconazole cream in patients with dermatophytosis showed that 92% of patients treated with this compound had negative mycological findings by the end of treatment, indicating its effectiveness in dermatological applications .

In Vitro Activity

This compound's in vitro activity has been extensively studied against various pathogens:

| Pathogen | MIC (µg/ml) | Time to Kill (h) |

|---|---|---|

| Candida albicans | 0.5 | 17.34 |

| Candida glabrata | 1 | 18.59 |

| Staphylococcus aureus | 4 | 10.60 |

| Escherichia coli | 4 | 10.31 |

These results indicate that this compound effectively reduces colony-forming units (CFU) at concentrations equal to or greater than the minimum inhibitory concentration (MIC) within clinically relevant time frames .

Impact on Vaginal Microbiota

This compound not only targets pathogenic organisms but also influences the vaginal microbiota positively. In a murine model of bacterial vaginosis (BV), treatment with this compound improved the balance of vaginal flora by reducing pathogenic bacterial counts and promoting the growth of beneficial species. It also decreased neutrophil infiltration and inflammatory cytokine levels in vaginal tissues, suggesting an anti-inflammatory effect .

属性

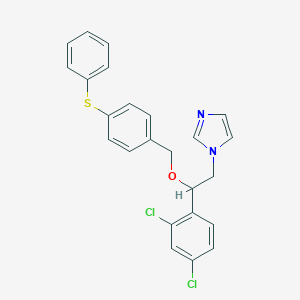

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJYUTQZBAIHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73151-29-8 (mono-nitate) | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057812 | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72479-26-6 | |

| Record name | Fenticonazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72479-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenticonazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072479266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenticonazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13434 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenticonazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENTICONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG05NRB077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fenticonazole against fungal pathogens?

A1: this compound exerts its antifungal activity through multiple mechanisms:

- Inhibition of Aspartate Acid Proteinase: this compound effectively inhibits the secretion of aspartate acid proteinase by Candida albicans [, ]. This enzyme plays a crucial role in the virulence of Candida albicans by facilitating its adherence to epithelial cells. This inhibitory action is unique to this compound and not observed with other azoles like Fluconazole, Ketoconazole, and Miconazole.

Q2: Beyond its antifungal activity, does this compound exhibit any activity against other types of microorganisms?

A2: Yes, this compound demonstrates a broader spectrum of activity:

- Antibacterial Action: Studies show that this compound inhibits the growth of bacteria commonly associated with superinfected fungal skin and vaginal infections, including Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli [, ].

- Antiparasitic Action: this compound exhibits activity against Trichomonas vaginalis, a protozoan parasite responsible for trichomoniasis [, ].

Q3: What is the chemical structure of this compound?

A3: this compound is an imidazole derivative, chemically known as alpha-(2,4-Dichlorophenyl)-beta,N-imidazolylethyl 4-phenylthiobenzyl ether nitrate. It exists as a racemic mixture of two enantiomers.

Q4: Are there methods available to separate and study the individual enantiomers of this compound?

A4: Yes, high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) techniques have been successfully employed to separate and analyze the enantiomers of this compound [, ].

Q5: What is known about the stability of this compound under various conditions?

A5: this compound has shown susceptibility to degradation under certain conditions:

- Acidic Conditions: It is highly unstable in acidic environments [, ].

- Alkaline Conditions: Degradation has been observed under alkaline conditions [, ].

- Oxidative Conditions: this compound is susceptible to oxidation [, , ].

Q6: What strategies have been investigated to enhance the stability, solubility, or bioavailability of this compound?

A6: Researchers have explored several approaches:

- Micronization: Reducing the particle size of this compound nitrate through micronization techniques has been shown to improve its adhesion to mucosal surfaces, potentially enhancing its local concentration and bioavailability [].

- Terpesomes: Encapsulating this compound nitrate in terpene-enriched vesicles (terpesomes) has demonstrated promising results for ocular drug delivery, improving drug retention and potentially enhancing its therapeutic efficacy in treating ocular fungal infections [].

Q7: What is the extent of systemic absorption of this compound after vaginal administration?

A7: Studies indicate that vaginal absorption of this compound nitrate is limited:

- Normal Mucosa: In women with normal cervicovaginal mucosa, absorption was found to be approximately 0.58% of the administered dose [].

- Vaginal Candidiasis: In women with vulvovaginal candidiasis, absorption increased to around 1.81% of the dose [].

- Cervical Carcinoma: Patients with cervical carcinoma exhibited higher absorption, reaching 1.12% of the administered dose [].

Q8: What research has been conducted to assess the efficacy of this compound in treating vulvovaginal candidiasis (VVC)?

A8: Numerous clinical trials have investigated the effectiveness of this compound in managing VVC:

- Single-Dose Treatment: Studies have shown that a single dose of this compound (600 mg ovule) is as effective as a single dose of Clotrimazole (500 mg vaginal tablet) in resolving symptoms and achieving mycological cure in women with VVC [, ].

- Short-Course Treatment: Short-course regimens of this compound, such as 200 mg daily for three days or a single dose of 600 mg, have demonstrated high efficacy in relieving symptoms and eradicating Candida albicans infection [, ].

- Chronic VVC: Research suggests that this compound treatment can be effective in managing chronic recurrent VVC, with a reported anti-recurrence effect of 96.67% [].

Q9: Has the efficacy of this compound been studied in treating conditions other than VVC?

A9: Yes, clinical studies have explored the use of this compound in various other indications:

- Dermatomycosis: Topical this compound has demonstrated efficacy in treating a range of dermatomycoses, including pityriasis versicolor, tinea infections, and cutaneous candidiasis [, , , ]. It has shown comparable or superior efficacy to other topical antifungals like Bifonazole, Cyclopyroxolamine, Miconazole, and Naftifine.

- Oral Candidiasis: In cases of oral chronic candidiasis, topical this compound has shown promising results, exhibiting comparable efficacy to Nystatin and Ketoconazole in reducing lesion severity and promoting healing [, ].

Q10: Is there any evidence of emerging resistance to this compound among fungal pathogens?

A10: While this compound is one of the earliest imidazole antifungals introduced in Europe, there is limited published data on the development of Candida albicans resistance to this drug []. Further research is needed to comprehensively assess the potential for resistance development with this compound.

Q11: What is the safety profile of this compound?

A11: this compound is generally well-tolerated with a favorable safety profile [, , , , ]. Adverse events, when reported, are typically mild and transient.

Q12: What analytical methods are commonly used for the characterization and quantification of this compound?

A12: Several analytical techniques have been employed:

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used for the separation, identification, and quantification of this compound and its related substances [, , , , ]. This technique allows for the accurate determination of drug content and impurity profiling in pharmaceutical formulations.

- Capillary Electrophoresis (CE): CE has emerged as a valuable tool for the quality control of this compound, enabling the separation of the drug from its impurities within a short analysis time [].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have been developed for the determination of this compound nitrate in bulk drug substances and vaginal capsule formulations [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。